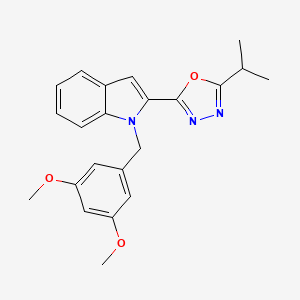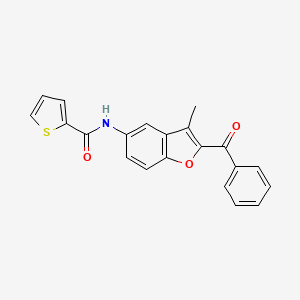![molecular formula C18H20BrN5O2 B14975084 Cyclohexyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14975084.png)
Cyclohexyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CYCLOHEXYL 7-(2-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a bromophenyl group, and a tetrazolo[1,5-a]pyrimidine core
准备方法
The synthesis of CYCLOHEXYL 7-(2-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process. One common method involves the reaction of methyl or ethyl acetoacetate with 5-aminotetrazole, which is produced from 2-cyanoguanidine and sodium azide, and various aromatic aldehydes in the presence of a cellulose-based Ag-loaded magnetic bionanostructure . This protocol offers advantages such as short reaction time, high yield, and easy separation of the nanocatalyst from the reaction mixture without considerable loss of catalytic activity.
化学反应分析
CYCLOHEXYL 7-(2-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a bioactive molecule due to its unique structure. In medicine, it is being investigated for its potential therapeutic properties. Additionally, it has industrial applications in the development of new materials and catalysts.
作用机制
The mechanism of action of CYCLOHEXYL 7-(2-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
CYCLOHEXYL 7-(2-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as 5-Methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic ester derivatives These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
属性
分子式 |
C18H20BrN5O2 |
|---|---|
分子量 |
418.3 g/mol |
IUPAC 名称 |
cyclohexyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H20BrN5O2/c1-11-15(17(25)26-12-7-3-2-4-8-12)16(13-9-5-6-10-14(13)19)24-18(20-11)21-22-23-24/h5-6,9-10,12,16H,2-4,7-8H2,1H3,(H,20,21,23) |
InChI 键 |
IIJQAQUSCLSCBH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3Br)C(=O)OC4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B14975003.png)
![2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B14975006.png)
![4-tert-butyl-N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}benzamide](/img/structure/B14975013.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzoyl)piperidine](/img/structure/B14975016.png)
![methyl 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14975019.png)

![5-(4-fluorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14975030.png)



![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14975060.png)
![N-(2,3-dimethylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14975075.png)
![N-cyclohexyl-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B14975078.png)
![2-[(cyanomethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14975080.png)
